molecular formula C18H17FN2OS B2852159 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 922466-35-1

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2852159
CAS No.: 922466-35-1
M. Wt: 328.41
InChI Key: GTSPXOBCOIQWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a synthetic benzothiazole derivative intended for research and development purposes. Benzothiazole-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological profiles. Scientific literature indicates that structurally similar molecules are frequently explored for their potential enzyme inhibitory activity . For instance, some N-(6-arylbenzo[d]thiazol-2-yl)acetamide analogs have been reported to exhibit potent urease inhibition, which is a relevant target in antimicrobial research . Furthermore, other N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ligand-gated ion channels, making them useful pharmacological tools for neuroscientific study . Researchers may value this compound as a key intermediate or precursor for synthesizing more complex molecules via methods such as Pd(0)-catalyzed Suzuki cross-coupling reactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-11(2)13-5-3-12(4-6-13)9-17(22)21-18-20-15-8-7-14(19)10-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSPXOBCOIQWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli108 mM
Staphylococcus aureus97.5 mM
Bacillus subtilis87 mM

These findings suggest potential applications in developing new antibiotics or adjunct therapies to combat resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines, including breast cancer (MCF7) and others. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 Value (µM) Effect
MCF7 (Breast Cancer)0.5Significant cytotoxicity
HeLa (Cervical Cancer)1.0Moderate cytotoxicity
A549 (Lung Cancer)1.5Moderate cytotoxicity

These results highlight the compound's potential as a lead for developing novel anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiazole derivatives, this compound was tested alongside other compounds. Results indicated that it exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic candidate .

Case Study 2: Anticancer Activity

A comprehensive investigation into the anticancer effects revealed that this compound significantly inhibited the growth of various cancer cell lines. In particular, its effectiveness against MCF7 cells suggests a viable pathway for further development into a therapeutic agent for breast cancer treatment .

Mechanism of Action

The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-isopropylphenyl group distinguishes it from piperazine-linked derivatives (), which exhibit polar interactions critical for MMP or antimicrobial activity. The bulky isopropyl group may favor hydrophobic binding pockets in kinase targets .
  • Fluorine vs.
  • Melting Points : Derivatives with rigid aromatic systems (e.g., coumarin-thiazole hybrids in ) show higher melting points (~200–300°C) compared to more flexible piperazine derivatives .

Antimicrobial Activity

  • Compounds 47 and 48 () with sulfonylpiperazine and benzo[d]thiazole moieties exhibit strong activity against gram-positive bacteria (e.g., S. aureus) due to their ability to disrupt microbial membrane integrity .

Enzyme Inhibition

  • MMP Inhibition : Piperazine-linked thiazoles () show IC₅₀ values in the micromolar range for MMP-2/9, attributed to their hydrogen-bonding capacity with catalytic zinc ions . The target compound’s lack of a piperazine moiety may shift its selectivity toward other metalloproteases.
  • VEGFR-2 Inhibition : Nitro-substituted benzothiazoles () demonstrate potent VEGFR-2 inhibition (IC₅₀ < 1 µM) via interactions with the ATP-binding pocket. The target compound’s fluorine and isopropyl groups could mimic these interactions .

Anticancer and Anti-inflammatory Potential

  • Thiazolidinone derivatives () exhibit anticancer activity by inducing apoptosis, while coumarin-thiazole hybrids () target metabolic enzymes like α-glucosidase. The target compound’s benzo[d]thiazole core aligns with these mechanisms but requires empirical validation .

Q & A

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer : Design prodrugs (e.g., phosphate esters) for enhanced aqueous solubility. Use cyclodextrin inclusion complexes or lipid-based formulations. Introduce polar groups (e.g., -OH, -COOH) at non-critical positions. Assess trade-offs between solubility and target binding via free-energy perturbation (FEP) calculations .**

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.